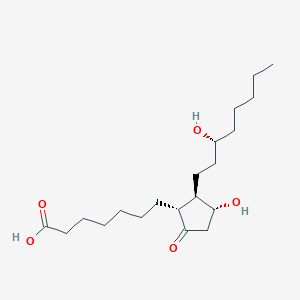

13,14-dihydro-15(R)-Prostaglandin E1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H36O5 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1 |

InChI Key |

DPOINJQWXDTOSF-YWTNHNAXSA-N |

Isomeric SMILES |

CCCCC[C@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 13,14-dihydro-15(R)-Prostaglandin E1

This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategy for 13,14-dihydro-15(R)-Prostaglandin E1, a stereoisomer of a naturally occurring prostaglandin (B15479496) metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies outlined are based on established principles of prostaglandin synthesis, drawing parallels from the synthesis of related analogues such as Latanoprost.

Introduction

Prostaglandin E1 (PGE1) and its metabolites are biologically active lipid compounds that mediate a wide range of physiological effects. The 13,14-dihydro metabolites of PGE1 are known to possess significant biological activity. This guide focuses on the synthesis of a specific, non-natural stereoisomer, this compound. The key challenges in the synthesis of this molecule lie in the stereocontrol of the cyclopentanone (B42830) core and the specific (R) configuration at the C-15 hydroxyl group, as well as the saturation of the 13,14-double bond.

The proposed synthetic strategy commences from the well-established Corey lactone, a versatile starting material in prostaglandin synthesis. The synthesis involves the sequential introduction of the lower (ω) and upper (α) side chains, with a key stereoselective reduction step to establish the desired 15(R)-hydroxyl group. Purification of the final compound, particularly the separation of the 15(R) and 15(S) epimers, is addressed through chromatographic techniques.

Proposed Synthetic Pathway

The overall synthetic workflow is depicted below. The synthesis begins with the readily available Corey lactone diol and proceeds through key intermediates to the target molecule.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for the key steps in the synthesis.

Step 1: Protection of Corey Lactone Diol

The two hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group due to its stability and ease of removal.

-

Reaction: Corey lactone diol is reacted with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Oxidation to the Aldehyde (Corey Aldehyde)

The primary alcohol is selectively oxidized to an aldehyde. The Swern oxidation is a mild and effective method for this transformation.

-

Reaction: A solution of oxalyl chloride in DCM is cooled to -78 °C, and dimethyl sulfoxide (B87167) (DMSO) is added dropwise. The protected Corey lactone is then added, followed by a hindered base such as triethylamine.

-

Work-up: The reaction is warmed to room temperature, quenched with water, and the product is extracted. The organic layers are combined, washed, dried, and concentrated to yield the crude aldehyde.

Step 3: Horner-Wadsworth-Emmons Olefination

This reaction establishes the lower (ω) side chain and creates the α,β-unsaturated ketone (enone) intermediate.[1]

-

Phosphonate Synthesis: The required phosphonate is synthesized via the Michaelis-Arbuzov reaction of an appropriate alkyl halide with a trialkyl phosphite.

-

Olefination Reaction: The phosphonate is deprotonated with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting carbanion is then reacted with the Corey aldehyde from Step 2.[1][2]

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted. The organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography.

Step 4: Stereoselective Reduction of the 15-Keto Group

This is a critical step to introduce the desired 15(R)-hydroxyl stereochemistry. A chiral reducing agent is required.

-

Reaction: The enone from the previous step is dissolved in an appropriate solvent and cooled to a low temperature (e.g., -78 °C). A solution of a chiral reducing agent, such as (R)-BINAL-H (prepared from 2,2'-dihydroxy-1,1'-binaphthyl, lithium aluminum hydride, and ethanol), is added slowly.

-

Work-up: The reaction is quenched with methanol (B129727), followed by an acidic workup. The product is extracted, and the organic layers are washed, dried, and concentrated. The diastereomeric ratio (15R:15S) can be determined by techniques like HPLC or NMR spectroscopy of the crude product.

Step 5: Saturation of the 13,14-Double Bond

The double bond in the ω-chain is reduced by catalytic hydrogenation.

-

Reaction: The 15(R)-hydroxy intermediate is dissolved in a solvent like ethyl acetate (B1210297) or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere.

-

Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the 13,14-dihydro intermediate.

Step 6: Reduction of the Lactone to a Lactol

The lactone is partially reduced to a hemiacetal (lactol) in preparation for the introduction of the α-chain.

-

Reaction: The protected 13,14-dihydro prostaglandin intermediate is dissolved in an anhydrous solvent like toluene (B28343) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise.

-

Work-up: The reaction is quenched with methanol at low temperature, followed by the addition of a saturated aqueous solution of sodium potassium tartrate. The mixture is warmed to room temperature, and the product is extracted. The organic layers are washed, dried, and concentrated.

Step 7: Wittig Reaction for the α-Side Chain

The α-side chain is introduced via a Wittig reaction with the lactol.

-

Wittig Reagent Preparation: The required phosphonium (B103445) salt is deprotonated with a strong base like sodium hydride or n-butyllithium in an appropriate solvent to form the ylide.

-

Wittig Reaction: The lactol from the previous step is added to the ylide solution.

-

Work-up: The reaction is quenched, and the product is extracted. The organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 8: Deprotection

The protecting groups are removed to yield the final product.

-

Silyl Group Removal: The TBDMS groups are typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.

-

Ester Hydrolysis (if applicable): If the α-chain was introduced as an ester, it is hydrolyzed to the carboxylic acid using a mild base like lithium hydroxide (B78521) in a mixture of THF and water.

-

Work-up: The reaction mixture is acidified, and the product is extracted. The organic layers are washed, dried, and concentrated.

Data Summary

The following table summarizes the key transformations and reagents for the proposed synthesis. Expected yields are estimates based on analogous reactions in prostaglandin synthesis.

| Step | Transformation | Key Reagents | Estimated Yield |

| 1 | Hydroxyl Protection | TBDMSCl, Imidazole | >95% |

| 2 | Oxidation to Aldehyde | Oxalyl Chloride, DMSO, TEA | >90% |

| 3 | Horner-Wadsworth-Emmons | Phosphonate, NaH | 70-85% |

| 4 | Stereoselective Reduction | (R)-BINAL-H | 80-90% (with high d.r.) |

| 5 | Hydrogenation | H₂, Pd/C | >95% |

| 6 | Lactone to Lactol Reduction | DIBAL-H | >90% |

| 7 | Wittig Reaction | Phosphonium Ylide | 60-75% |

| 8 | Deprotection | TBAF, LiOH | 85-95% |

Purification Strategy

The purification of the final product, this compound, is critical to isolate it from reaction byproducts and, most importantly, from its 15(S) epimer which is likely to be formed in the reduction step. A multi-step purification approach is recommended.

Caption: Purification workflow for this compound.

Purification Protocols

Initial Purification by Silica Gel Chromatography

-

Objective: To remove non-polar and highly polar impurities from the crude product after the final deprotection step.

-

Method: The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid is protonated.

-

Outcome: This step will yield a mixture of the 15(R) and 15(S) diastereomers, free from most other impurities.

Separation of 15(R) and 15(S) Epimers by Chiral HPLC

The separation of the 15(R) and 15(S) diastereomers is the most challenging purification step and requires chiral high-performance liquid chromatography (HPLC).

-

Objective: To resolve the mixture of 15(R) and 15(S) epimers and isolate the desired 15(R) product.

-

Method: Preparative HPLC using a chiral stationary phase is the method of choice. Columns with derivatized cellulose (B213188) or amylose (B160209) are often effective for separating prostaglandin stereoisomers.[3] A mobile phase consisting of a mixture of solvents such as acetonitrile, methanol, and water with a pH modifier (e.g., acetic or phosphoric acid) is typically used.[4] The optimal solvent composition and flow rate would need to be determined empirically.

-

Detection: The eluting compounds can be detected by UV absorbance.

-

Outcome: Collection of the fractions corresponding to the two separated epimers. The identity of the 15(R) epimer would need to be confirmed by analytical techniques, potentially including comparison to a known standard if available, or by advanced NMR techniques.

Recommended HPLC Conditions (Starting Point)

The following table provides a starting point for the development of a chiral HPLC method for the separation of the 15(R) and 15(S) epimers.

| Parameter | Recommended Condition |

| Column | Chiral stationary phase (e.g., Daicel Chiralcel OD-H or similar) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol/Water (with 0.1% Acetic Acid) |

| Flow Rate | 1-5 mL/min (for semi-preparative scale) |

| Temperature | 25-40 °C |

| Detection | UV at ~210 nm |

Characterization

The structure and purity of the final product, this compound, should be confirmed by a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups (hydroxyl, ketone, carboxylic acid).

-

Chiral HPLC: To determine the diastereomeric purity.

-

Optical Rotation: To measure the specific rotation of the chiral molecule.

Signaling Pathways and Biological Activity

The biological activity of the natural 13,14-dihydro-15(S)-PGE1 is known to be mediated through G-protein coupled prostaglandin E receptors (EP1-4), influencing various cellular processes. However, the specific signaling pathways and biological effects of the unnatural 15(R) epimer are not well-documented and would require dedicated pharmacological investigation. It is plausible that the 15(R) stereochemistry could alter the binding affinity and efficacy at the EP receptors, potentially leading to different biological responses compared to the 15(S) epimer. Further research would be necessary to elucidate its specific mechanism of action and therapeutic potential. The known anti-inflammatory effects of PGE1 analogs suggest that this compound could be of interest in modulating immune responses.[5]

Conclusion

This technical guide outlines a feasible and detailed strategy for the synthesis and purification of this compound. By leveraging the established Corey lactone-based approach and incorporating key methodologies from the synthesis of related prostaglandin analogs, the target molecule can be obtained with high stereochemical control. The purification, particularly the resolution of the 15-epimers, is achievable through the use of chiral HPLC. The successful synthesis and isolation of this compound will enable further investigation into its unique biological properties and potential therapeutic applications.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 13,14-dihydro-15(R)-PGE1: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13,14-dihydro-15(R)-prostaglandin E1 (13,14-dihydro-15(R)-PGE1), a synthetic analog of the naturally occurring prostaglandin (B15479496) E1 (PGE1) metabolite. This document details its chemical structure, stereochemistry, and available physicochemical properties. It further explores its biological context, including its relationship to PGE1 metabolism and signaling pathways through E-prostanoid (EP) receptors. Methodologies for its analysis are also discussed, providing a valuable resource for researchers in pharmacology, drug development, and related fields.

Chemical Structure and Stereochemistry

13,14-dihydro-15(R)-PGE1 is a prostanoid, a subclass of eicosanoids, characterized by a cyclopentane (B165970) ring and two side chains. Its systematic name is (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R)-3-hydroxyoctyl)-5-oxocyclopentyl)hept-5-enoic acid. The chemical formula is C20H36O5, with a molecular weight of approximately 356.5 g/mol .[1]

The stereochemistry of 13,14-dihydro-15(R)-PGE1 is critical to its structure and function. Key stereochemical features include:

-

Cyclopentane Ring: The substituents on the five-membered ring are in a specific orientation, denoted by the (1R, 2R, 3R) configuration.

-

C-15 Hydroxyl Group: A defining feature of this analog is the hydroxyl group at the C-15 position, which is in the R configuration.[1] This is in contrast to the naturally occurring prostaglandins (B1171923), which typically have an S configuration at this position. This "unnatural" stereochemistry significantly influences its biological activity and metabolic stability.

-

Dihydrogenation: The double bond at C-13 and C-14, present in PGE1, is reduced in this analog, as indicated by the "13,14-dihydro" prefix.

Table 1: Chemical Identifiers for 13,14-dihydro-15(R)-PGE1

| Identifier | Value |

| CAS Number | 201848-10-4[1] |

| Molecular Formula | C20H36O5[1] |

| Molecular Weight | 356.5 g/mol [1] |

| Formal Name | 11α,15R-dihydroxy-9-oxo-prostan-1-oic acid[1] |

| InChI | InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1[1] |

| SMILES | O[C@H]1--INVALID-LINK--CCCCC">C@H--INVALID-LINK--C(C1)=O[1] |

Physicochemical Properties

Detailed experimental data on the physical properties of 13,14-dihydro-15(R)-PGE1 are limited. However, information from suppliers provides some insights into its solubility and stability.

Table 2: Physicochemical Properties of 13,14-dihydro-15(R)-PGE1

| Property | Value |

| Appearance | A solution in methyl acetate[1] |

| Solubility | DMF: >100 mg/mLDMSO: >50 mg/mLEthanol: >50 mg/mLPBS (pH 7.2): >1.6 mg/mL[1] |

| Stability | ≥ 2 years at -20°C[1] |

Biological Context and Signaling Pathways

Metabolism of Prostaglandin E1

13,14-dihydro-15(R)-PGE1 is an analog of a natural metabolite of Prostaglandin E1 (PGE1). The metabolism of PGE1 is a rapid process involving enzymatic oxidation of the C-15 hydroxyl group to a ketone, followed by the reduction of the C-13,14 double bond. This results in the formation of 15-keto-PGE1 and subsequently 13,14-dihydro-15-keto-PGE1, which are largely inactive metabolites.[2] However, 13,14-dihydro-PGE1 itself is a biologically active metabolite.[3][4]

Prostaglandin E1 Signaling Pathways

Prostaglandin E1 exerts its diverse physiological effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.[5]

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels. PGE1 has a lower binding affinity for the EP1 receptor compared to PGE2.[5]

-

EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

The specific signaling pathway activated by PGE1 depends on the tissue-specific expression of these receptor subtypes.

While the signaling of PGE1 is well-characterized, the specific receptor binding affinities and downstream effects of the 15(R) stereoisomer of 13,14-dihydro-PGE1 have not been extensively reported. It is plausible that the altered stereochemistry at C-15 affects its interaction with EP receptors and its subsequent biological activity. Further research is required to elucidate the precise mechanism of action of this analog. Some studies on other 15-epi prostaglandin analogs suggest that they can act as competitive antagonists to their natural counterparts.[6]

Experimental Protocols

General Synthetic Approach

The synthesis of prostaglandin analogs is a complex, multi-step process often involving the construction of a chiral cyclopentanone (B42830) intermediate followed by the sequential addition of the alpha and omega side chains. The stereocenter at C-15 is typically introduced through a stereoselective reduction of a corresponding 15-keto intermediate. To obtain the 15(R) configuration, a different set of reagents or chiral catalysts would be employed compared to the synthesis of the natural 15(S) isomer.

Purification and Analysis

Purification of prostaglandin analogs is typically achieved using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial method for separating stereoisomers, including the R and S epimers at C-15.

For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. The use of a deuterated internal standard, such as 13,14-dihydro-PGE1-d4, is recommended for accurate quantification in biological matrices.

General LC-MS/MS Protocol Outline:

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate prostaglandins from biological samples like plasma or tissue homogenates.

-

Chromatographic Separation: Reversed-phase HPLC is employed to separate the analyte from other sample components. A C18 column is often used with a gradient elution of an acidic aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Conclusion

13,14-dihydro-15(R)-PGE1 is a valuable tool for researchers studying the structure-activity relationships of prostaglandins and their roles in various physiological and pathological processes. Its unique stereochemistry at the C-15 position likely confers distinct biological properties compared to its natural counterpart. While there is a need for more detailed characterization of its physicochemical properties and specific biological activities, this technical guide provides a solid foundation of the current knowledge. Further investigation into its receptor binding profile and downstream signaling is warranted to fully understand its potential as a pharmacological agent or research probe.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 6. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 13,14-dihydro-15(R)-Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15(R)-Prostaglandin E1 is a synthetic analog of 13,14-dihydro-prostaglandin E1 (13,14-dihydro-PGE1), a primary and biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1). While PGE1 and its natural 15(S) metabolites are well-characterized, the introduction of the unnatural (R) configuration at the C-15 hydroxyl group in 13,14-dihydro-15(R)-PGE1 presents a unique pharmacological profile. This technical guide provides an in-depth exploration of the presumed mechanism of action of 13,14-dihydro-15(R)-PGE1, drawing upon the established knowledge of PGE1 and its related metabolites, and highlighting the critical role of stereochemistry in determining biological activity.

Core Mechanism of Action: Inferred from Prostaglandin E1 and its Metabolites

The mechanism of action of this compound is not extensively documented in publicly available literature. However, based on the well-established pharmacology of Prostaglandin E1 (PGE1) and its natural metabolite, 13,14-dihydro-15(S)-PGE1, a plausible mechanism can be inferred. Prostaglandins (B1171923) exert their diverse physiological effects by interacting with a family of G-protein coupled receptors (GPCRs), specifically the prostaglandin E (EP) receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.

These receptor subtypes are coupled to different intracellular signaling pathways:

-

EP1 receptors are coupled to Gq, leading to an increase in intracellular calcium concentrations.

-

EP2 and EP4 receptors are coupled to Gs, which stimulates adenylyl cyclase, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

EP3 receptors are primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels, although some splice variants can also couple to Gs or Gq.

The primary physiological effects of PGE1 and its active metabolites, such as vasodilation and inhibition of platelet aggregation, are mediated through the activation of EP receptors, particularly EP2 and EP4, leading to elevated cAMP levels. It is therefore highly probable that 13,14-dihydro-15(R)-PGE1 also interacts with one or more of these EP receptors.

The Critical Influence of C-15 Stereochemistry

The stereochemistry of the hydroxyl group at the C-15 position is a crucial determinant of the biological activity of prostaglandins. The natural configuration is (S), and alterations to this configuration can dramatically impact receptor binding affinity and subsequent signaling. For instance, in the case of prostaglandin D2 (PGD2), the 15(R) epimer is a potent and selective agonist for the DP2 receptor, whereas the natural 15(S) isomer is significantly less active at this receptor.

Given this precedent, it is anticipated that 13,14-dihydro-15(R)-PGE1 will exhibit a distinct receptor binding profile and potency compared to its natural 15(S) counterpart. It may have reduced affinity for the receptors activated by the 15(S) isomer or potentially interact with a different subset of prostaglandin receptors. Without direct experimental data, the precise nature of this interaction remains speculative.

Quantitative Data Summary

| Compound | Assay | Target | Value | Reference |

| 13,14-dihydro-15(S)-PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | ID50 = 10.8 ng/mL | [1] |

| 13,14-dihydro-15(S)-PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | IC50 = 31 nM | [2] |

| PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | ID50 = 8.25 ng/mL | [1] |

| 15-keto-13,14-dihydro-PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | ID50 = 14.8 µg/mL | [1] |

| 15-keto-PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | ID50 = 16.2 µg/mL | [1] |

| Compound | Assay | Target | Value | Reference |

| 13,14-dihydro-15(S)-PGE1 | Antimitotic Activity | Vascular Smooth Muscle Cells | ~90% of PGE1 activity | [3] |

Signaling Pathways

The presumed signaling pathway for this compound, based on the actions of PGE1 and its active metabolites, involves interaction with EP receptors and modulation of intracellular second messengers. The diagram below illustrates the canonical signaling pathways for EP2 and EP4 receptors, which are the likely primary targets.

Experimental Protocols

Detailed experimental protocols for specifically studying this compound are not available. However, standard methodologies used for characterizing other prostaglandins can be adapted.

Receptor Binding Assays

A competitive radioligand binding assay is a standard method to determine the binding affinity of 13,14-dihydro-15(R)-PGE1 to various prostaglandin receptor subtypes.

Second Messenger Assays (cAMP Measurement)

To determine the functional activity of 13,14-dihydro-15(R)-PGE1 at Gs-coupled receptors, a cAMP assay is essential.

Conclusion and Future Directions

The mechanism of action of this compound is presumed to involve interaction with prostaglandin EP receptors, leading to the modulation of intracellular signaling pathways, most likely involving cAMP. However, the unnatural (R) configuration at the C-15 hydroxyl group is expected to significantly alter its receptor binding affinity and functional activity compared to its natural 15(S) counterpart.

To fully elucidate the mechanism of action of this specific analog, further research is imperative. This should include:

-

Comprehensive Receptor Binding Studies: To determine the binding affinities of 13,14-dihydro-15(R)-PGE1 for all EP receptor subtypes and other prostaglandin receptors.

-

Functional Assays: To characterize its agonist or antagonist activity at these receptors by measuring second messenger responses (cAMP, intracellular calcium).

-

Comparative Studies: To directly compare the activity of the 15(R) and 15(S) isomers of 13,14-dihydro-PGE1 to precisely understand the impact of the C-15 stereochemistry.

Such studies will be invaluable for defining the pharmacological profile of this compound and assessing its potential as a therapeutic agent or a research tool for probing prostaglandin receptor function.

References

- 1. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Receptor Interactions of 13,14-dihydro-15(R)-Prostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1) and its metabolites are critical signaling molecules involved in a myriad of physiological and pathological processes. The compound 13,14-dihydro-15(R)-Prostaglandin E1 is a synthetic analog of the endogenous PGE1 metabolite, 13,14-dihydro-PGE1. A key structural feature of this analog is the unnatural R configuration of the hydroxyl group at the C-15 position. Understanding the binding affinity and selectivity of such analogs to the various prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) is paramount for elucidating their pharmacological profile and therapeutic potential.

Important Note on Data Availability: Extensive literature searches did not yield specific quantitative binding affinity or selectivity data for this compound across the EP receptor subtypes. The information presented herein is based on the closely related endogenous metabolite, 13,14-dihydro-Prostaglandin E1, and general principles of prostaglandin receptor pharmacology. The biological activity of 13,14-dihydro-PGE1 has been noted, particularly its ability to inhibit ADP-induced platelet aggregation[1].

Prostaglandin E Receptor Subtypes and Their Signaling Pathways

Prostaglandin E1 and its analogs exert their effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to diverse cellular responses.

-

EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their stimulation results in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

-

EP3 Receptor: This receptor exhibits splice variants that can couple to Gi or Gs proteins, leading to either a decrease or an increase in intracellular cAMP levels, respectively.

The distinct signaling pathways initiated by each EP receptor subtype are fundamental to their differential physiological roles.

Experimental Protocols for Receptor Binding Affinity and Selectivity

The determination of binding affinity and selectivity of a ligand like this compound for EP receptors typically involves radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor.

General Workflow for a Competitive Radioligand Binding Assay

Detailed Methodologies

1. Receptor Preparation:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are transiently or stably transfected with plasmids encoding the specific human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Membrane Preparation: Transfected cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the cell membranes containing the receptors. The final membrane pellet is resuspended in a suitable buffer for the binding assay.

2. Radioligand Binding Assay (Competitive):

-

Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl₂ or MnCl₂ which can be crucial for receptor-ligand interactions.

-

Incubation: The reaction mixture typically contains the receptor preparation (membranes), a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled competitor ligand (13,14-dihydro-15(R)-PGE1).

-

Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

-

IC50 Determination: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve. This value is the IC50.

-

Ki Calculation: The inhibitory constant (Ki), which represents the affinity of the competitor for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary: Receptor Binding Profile of Prostaglandin E Analogs

As previously stated, specific binding data for this compound is not publicly available. The following table provides a template for how such data would be presented. For context, PGE1 itself generally exhibits high affinity for all EP receptors. Its metabolite, 13,14-dihydro-PGE1, is also biologically active[1].

Table 1: Hypothetical Binding Affinity (Ki, nM) of 13,14-dihydro-15(R)-PGE1 for Human EP Receptors

| Receptor Subtype | Ki (nM) |

| EP1 | Data not available |

| EP2 | Data not available |

| EP3 | Data not available |

| EP4 | Data not available |

Selectivity Profile

The selectivity of a compound is determined by comparing its binding affinity across different receptor subtypes. A compound is considered selective for a particular receptor if its Ki value for that receptor is significantly lower (typically by a factor of 10-fold or more) than its Ki values for other receptors.

The logical relationship for determining receptor selectivity is illustrated in the diagram below.

Conclusion

While the precise receptor binding affinity and selectivity profile of this compound remains to be experimentally determined and published, this guide provides the foundational knowledge and methodological framework for such an investigation. The established protocols for radioligand binding assays, coupled with an understanding of the distinct signaling pathways of the EP receptor subtypes, are essential for characterizing the pharmacological properties of this and other novel prostaglandin analogs. Future research is necessary to populate the binding data for this specific compound, which will be crucial for assessing its potential therapeutic applications.

References

Enzymatic Metabolism of 13,14-dihydro-15(R)-Prostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic metabolism of prostaglandins (B1171923), with a specific focus on 13,14-dihydro-15(R)-Prostaglandin E1 (13,14-dihydro-15(R)-PGE1). Prostaglandin (B15479496) E1 (PGE1) and its metabolites are crucial signaling molecules involved in a myriad of physiological and pathological processes. The stereochemistry at the C-15 position plays a pivotal role in the biological activity and metabolic fate of these compounds. While the metabolism of the naturally occurring 15(S)-prostaglandins is well-documented, the metabolic pathways of the synthetic 15(R)-epimers are less characterized. This document synthesizes the current understanding of PGE1 metabolism, highlights the stereospecificity of the key enzymes involved, and extrapolates the putative metabolic fate of 13,14-dihydro-15(R)-PGE1. Quantitative data on related compounds, detailed experimental methodologies, and visual representations of metabolic pathways are provided to support further research and drug development in this area.

Introduction to Prostaglandin E1 Metabolism

Prostaglandin E1 (PGE1), also known as alprostadil, is a member of the eicosanoid family and exhibits a wide range of biological activities, including vasodilation, inhibition of platelet aggregation, and cytoprotection. The in vivo efficacy and duration of action of PGE1 are tightly regulated by its rapid metabolism, primarily initiated in the lungs. The key enzymes governing prostaglandin metabolism demonstrate significant stereospecificity, which has profound implications for the development of synthetic prostaglandin analogs.

The major metabolic pathway of PGE1 involves two primary steps:

-

Oxidation of the 15-hydroxyl group: The initial and rate-limiting step is the oxidation of the biologically active 15(S)-hydroxyl group to a 15-keto group, rendering the molecule largely inactive. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

-

Reduction of the 13,14-double bond: The resulting 15-keto-PGE1 is then rapidly converted to 13,14-dihydro-15-keto-PGE1 by 15-oxoprostaglandin Δ13-reductase.

Further metabolism can occur through the action of carbonyl reductases, leading to the formation of 13,14-dihydro-prostaglandin E1 (PGE0), as well as subsequent degradation via beta- and omega-oxidation.

The Significance of 15-Stereochemistry

The stereochemical configuration of the hydroxyl group at the C-15 position is a critical determinant of a prostaglandin's biological activity and its susceptibility to enzymatic degradation. Naturally occurring prostaglandins possess the 15(S)-hydroxyl configuration. The primary catabolic enzyme, 15-PGDH, exhibits a strong preference for the 15(S) configuration. Modifications to the alkyl side chain, particularly at the C-15 or C-16 positions, have been shown to significantly reduce the affinity of 15-PGDH for its substrates. This suggests that 13,14-dihydro-15(R)-PGE1, possessing the "unnatural" R configuration, is likely a poor substrate for 15-PGDH and may exhibit a different metabolic profile and a longer biological half-life compared to its 15(S) counterpart.

Quantitative Data on PGE1 and its Metabolites

Table 1: Plasma Concentrations of PGE1 and its Metabolites in Healthy Volunteers

| Compound | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration during PGE1 Infusion (60 µg over 120 min) |

| PGE1 | 1.2 - 1.8 | ~2 times higher than placebo |

| 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 | ~8 times higher than placebo |

| 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) | 4.2 - 6.0 | ~20 times higher than placebo |

Data sourced from a study in healthy male volunteers receiving an intravenous infusion of PGE1[1].

Table 2: Dose-Proportional Pharmacokinetics of PGE1 and its Metabolites

| Parameter | PGE1 | 13,14-dihydro-PGE1 (PGE0) | 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) |

| Endogenous Plasma Level (pg/mL) | 1.7 ± 0.8 | 1.3 ± 1.0 | 10.2 ± 13.9 |

| Cmax after 30 µg PGE1 infusion (pg/mL) | 4.2 ± 1.1 | 7.6 ± 2.1 | 99.3 ± 27.9 |

| Cmax after 60 µg PGE1 infusion (pg/mL) | 6.7 ± 1.0 | 14.1 ± 3.7 | 190.4 ± 52.5 |

| Cmax after 120 µg PGE1 infusion (pg/mL) | 11.0 ± 1.9 | 28.0 ± 3.0 | 357.2 ± 72.6 |

Data from a study in healthy male volunteers showing a linear increase of Cmax and AUC with the dose of infused PGE1.

Enzymatic Pathways and Putative Metabolism of 13,14-dihydro-15(R)-PGE1

The following diagrams illustrate the established metabolic pathway of PGE1 and the putative pathway for 13,14-dihydro-15(R)-PGE1.

References

off-target effects of 13,14-dihydro-15(R)-Prostaglandin E1 in vitro

An In-Depth Technical Guide to the In Vitro Off-Target Effects of 13,14-dihydro-15(R)-Prostaglandin E1

Disclaimer: Information regarding the specific off-target effects of this compound is not extensively available in the public domain. This guide synthesizes general knowledge of prostaglandin (B15479496) signaling and methodologies to provide a framework for investigating potential off-target effects. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a metabolite of Prostaglandin E1 (PGE1), a lipid compound with diverse physiological roles. While the on-target effects of prostaglandins (B1171923) are mediated through specific G-protein coupled receptors (GPCRs), understanding potential off-target interactions is crucial for a comprehensive safety and efficacy profile in drug development. This document outlines potential off-target mechanisms and provides a guide to the experimental protocols used to investigate them in vitro.

Potential Off-Target Signaling Pathways

Prostaglandins and their analogs can potentially interact with a variety of signaling pathways beyond their primary receptors. These off-target effects may arise from receptor promiscuity, where the compound binds to other related or unrelated receptors, or from non-receptor-mediated mechanisms.

Caption: Potential on-target and off-target signaling pathways for 13,14-dihydro-15(R)-PGE1.

Quantitative Data on Off-Target Interactions (Hypothetical)

The following tables present hypothetical data to illustrate how off-target effects could be quantified and compared.

Table 1: Receptor Binding Affinity Profile

| Target | Ligand | Ki (nM) | Assay Type |

| On-Target | |||

| EP2 Receptor | 13,14-dihydro-15(R)-PGE1 | 15 | Radioligand Binding |

| EP4 Receptor | 13,14-dihydro-15(R)-PGE1 | 25 | Radioligand Binding |

| Off-Target | |||

| DP1 Receptor | 13,14-dihydro-15(R)-PGE1 | 1250 | Radioligand Binding |

| FP Receptor | 13,14-dihydro-15(R)-PGE1 | >10000 | Radioligand Binding |

| PPARγ | 13,14-dihydro-15(R)-PGE1 | 5500 | FRET Assay |

Table 2: Functional Activity at On- and Off-Targets

| Target | Assay Type | Readout | EC50 / IC50 (nM) |

| On-Target | |||

| EP2 Receptor | cAMP Accumulation | Agonist | 30 |

| EP4 Receptor | cAMP Accumulation | Agonist | 55 |

| Off-Target | |||

| DP1 Receptor | cAMP Accumulation | Agonist | 2500 |

| PPARγ | Luciferase Reporter | Agonist | 8700 |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of off-target effects.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound to a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with the DP1 receptor) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.

-

Reaction Mixture: In a 96-well plate, add cell membranes (10-20 µg protein), a fixed concentration of radioligand (e.g., [3H]-PGE2 at its Kd concentration), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

This assay measures the functional consequence of receptor activation for Gs or Gi-coupled receptors.

Protocol:

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing the EP2 receptor) in a 96-well plate and grow to confluency.

-

Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add serial dilutions of 13,14-dihydro-15(R)-PGE1 to the wells.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF or ELISA.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50.

Reporter Gene Assays for Nuclear Receptors

This assay is used to assess the activation of nuclear receptors like PPARs.

Caption: Workflow for a nuclear receptor luciferase reporter assay.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the nuclear receptor (e.g., human PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 13,14-dihydro-15(R)-PGE1.

-

Incubation: Incubate for an additional 18-24 hours to allow for gene transcription and protein expression.

-

Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase or total protein) and plot the fold induction against the log concentration of the test compound to determine the EC50.

Conclusion

A thorough investigation of off-target effects is a critical component of preclinical drug development. While direct evidence for off-target interactions of this compound is limited, the methodologies described provide a robust framework for such an evaluation. By employing a combination of binding and functional assays across a panel of potential off-targets, researchers can build a comprehensive in vitro profile, enabling a more informed assessment of a compound's selectivity and potential for adverse effects.

An In-depth Technical Guide to 13,14-dihydro-15(R)-Prostaglandin E1: From Discovery to Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15(R)-Prostaglandin E1, a stereoisomer of the naturally occurring metabolite of Prostaglandin (B15479496) E1 (PGE1), represents a unique entity in the landscape of eicosanoid research. Unlike its endogenous counterpart, the 15(S) epimer, the 15(R) configuration at the C-15 hydroxyl group is not naturally synthesized in significant amounts in mammals. This distinction has prompted investigation into its synthesis, pharmacological profile, and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Discovery and History

The discovery of this compound is intrinsically linked to the broader exploration of prostaglandin metabolism. Following the elucidation of the structures of primary prostaglandins (B1171923) like PGE1, research in the latter half of the 20th century focused on their metabolic fate and the biological activity of their metabolites. It was established that a major metabolic pathway for PGE1 involves oxidation at the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1, followed by reduction of the C13-C14 double bond to yield 13,14-dihydro-15-keto-PGE1. Subsequent reduction of the 15-keto group produces 13,14-dihydro-PGE1, the biologically active 15(S) metabolite.

The existence of the 15(R) epimer was initially theoretical, arising from the possibility of non-enzymatic reduction or stereochemically different enzymatic processes. The "unnatural" R configuration at C-15 was a subject of synthetic interest to understand the structure-activity relationships of prostaglandins. While the natural formation of 15(R)-prostaglandins is not a major pathway, the chemical synthesis of these analogs has been crucial for pharmacological studies. A novel approach to the total synthesis of a stereoisomeric mixture containing (±)-13,14-dihydroprostaglandin E1 was reported in 1971, highlighting early efforts in synthesizing related structures.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C20H36O5 |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 201848-10-4 |

| Synonyms | 13,14-dihydro-15-epi-Prostaglandin E1 |

Pharmacological Profile

The primary biological activity investigated for 13,14-dihydro-prostaglandins is the inhibition of platelet aggregation. While specific data for the 15(R) epimer is scarce in publicly available literature, extensive research on the 15(S) epimer, 13,14-dihydro-PGE1, provides a crucial reference point.

Platelet Aggregation Inhibition

Studies have demonstrated that 13,14-dihydro-PGE1 (the 15S epimer) is a potent inhibitor of ADP-induced platelet aggregation. This activity is significant as it suggests that this metabolite contributes to the overall anti-platelet effects observed during intravenous infusions of PGE1.

| Compound | IC50 (ADP-induced platelet aggregation) |

| Prostaglandin E1 (PGE1) | 8.25 ng/mL in platelet-rich plasma (PRP) |

| 13,14-dihydro-PGE1 (15S) | 10.8 ng/mL in PRP |

| 15-keto-13,14-dihydro-PGE1 | 14.8 µg/mL in PRP |

Data compiled from Katzenschlager R, et al. (1992).

The efficacy of 13,14-dihydro-PGE1 was found to be approximately 76.4% of the parent compound, PGE1, in inhibiting ADP-induced platelet aggregation. In contrast, the 15-keto metabolite shows significantly weaker activity.

Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) known as prostanoid receptors. There are four subtypes of PGE receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades. While the specific receptor binding profile of 13,14-dihydro-15(R)-PGE1 has not been extensively detailed, inferences can be drawn from the known interactions of PGE1 and its 15(S) metabolite.

PGE1 is known to bind to all four EP receptor subtypes.[2] The activation of these receptors leads to various downstream effects:

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.[3][4]

-

EP2 and EP4 Receptors: Coupled to Gs, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3 Receptor: Coupled to Gi, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

The anti-platelet effects of prostaglandins are primarily mediated through the elevation of intracellular cAMP, which inhibits platelet activation and aggregation. Therefore, it is plausible that 13,14-dihydro-15(R)-PGE1, like its 15(S) counterpart, interacts with EP2 and/or EP4 receptors on platelets. Studies on the 15(S) epimer, 13,14-dihydro-PGE1, have shown a high binding affinity for the EP4 receptor.

Experimental Protocols

Synthesis of 13,14-dihydro-Prostaglandins

ADP-Induced Platelet Aggregation Assay

The following is a generalized protocol for assessing the anti-platelet aggregation activity of compounds like 13,14-dihydro-15(R)-PGE1.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

Anticoagulate the blood with 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP). The remaining pellet can be further centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

2. Aggregation Measurement:

-

Use a platelet aggregometer, which measures changes in light transmission through a platelet suspension.

-

Place a known volume of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C.

-

Add the test compound (e.g., 13,14-dihydro-15(R)-PGE1 at various concentrations) or vehicle control and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is recorded.

-

The percentage of inhibition is calculated relative to the vehicle control.

3. Data Analysis:

-

Plot the percentage of inhibition against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

Radioimmunoassay (RIA) for Prostaglandins

This protocol outlines the general steps for quantifying prostaglandins in biological samples.

1. Sample Preparation:

-

Extract prostaglandins from the biological matrix (e.g., plasma, urine) using a suitable organic solvent. Acidify the sample to improve extraction efficiency.

-

Purify the extract using column chromatography (e.g., silicic acid chromatography) to separate different prostaglandin classes.

2. Assay Procedure:

-

Prepare a standard curve using known concentrations of the prostaglandin of interest.

-

In assay tubes, add a fixed amount of radiolabeled prostaglandin (e.g., [3H]-PGE1) and a specific antibody against the prostaglandin.

-

Add either the standard or the prepared sample to the tubes.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled prostaglandin for the antibody.

-

Separate the antibody-bound prostaglandin from the free prostaglandin (e.g., by precipitation with a second antibody or charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

3. Data Analysis:

-

The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled prostaglandin in the standard or sample.

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

-

Determine the concentration of the prostaglandin in the sample by interpolating its percentage of bound radioactivity on the standard curve.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on:

-

Stereoselective Synthesis: Development of efficient and scalable synthetic routes to obtain pure 15(R) and 15(S) epimers for direct comparative studies.

-

Pharmacological Characterization: A comprehensive evaluation of the binding affinities of the 15(R) epimer to the full panel of prostanoid receptors and a direct comparison of its biological activities (e.g., anti-platelet, vasodilator, anti-inflammatory) with the 15(S) epimer and parent PGE1.

-

In Vivo Studies: Investigation of the pharmacokinetic and pharmacodynamic properties of the 15(R) epimer in animal models to assess its potential therapeutic efficacy and safety profile.

-

Mechanism of Action: Elucidation of the precise intracellular signaling pathways activated by the 15(R) epimer upon receptor binding.

Conclusion

This compound remains an intriguing yet underexplored molecule in the field of prostanoid research. While its naturally occurring 15(S) counterpart has demonstrated significant biological activity, the pharmacological profile of the 15(R) epimer is largely unknown. This technical guide has synthesized the available information and highlighted the critical gaps in our understanding. Further investigation into this "unnatural" prostaglandin analog holds the potential to uncover novel structure-activity relationships and may lead to the development of new therapeutic agents with unique pharmacological properties.

References

- 1. A novel approach to the total synthesis of prostaglandins. Preparation of a stereoisomeric mixture containing (+ or -)-13,14-dihydroprostaglandin E 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

The Unnatural Agonist: A Technical Examination of the 15(R) Configuration's Role in 13,14-dihydro-PGE1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1) and its metabolites are critical signaling molecules involved in a myriad of physiological and pathophysiological processes. Among these, 13,14-dihydro-PGE1, a major in vivo metabolite, has demonstrated significant biological activity. A key structural feature of prostaglandins (B1171923) that dictates their interaction with receptors and subsequent cellular responses is the stereochemistry of the hydroxyl group at the C-15 position. While the naturally occurring and generally more potent form is the 15(S) epimer, the "unnatural" 15(R) configuration has been shown to confer unique and sometimes potent and selective activities in various prostaglandin analogs. This technical guide provides an in-depth analysis of the role of the 15(R) configuration in the activity of 13,14-dihydro-PGE1, summarizing available quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.

The Criticality of C-15 Stereochemistry

The orientation of the hydroxyl group at the C-15 position is a pivotal determinant of a prostaglandin's biological activity. Studies on various prostaglandin analogs, such as those of PGD2, have revealed that the 15(R) configuration can lead to highly potent and selective receptor interactions. For instance, 15(R)-methyl-PGD2 was found to be a more potent agonist at the DP2 receptor than its 15(S) counterpart, highlighting the profound impact of this stereochemical difference.[1][2] This underscores the importance of investigating the specific effects of the 15(R) configuration in other prostaglandin derivatives like 13,14-dihydro-PGE1.

Biological Activity of 13,14-dihydro-PGE1

13,14-dihydro-PGE1 is not merely an inactive degradation product of PGE1; it retains significant biological effects. Research has shown that it possesses approximately 90% of the antimitotic activity of PGE1. Furthermore, it is the only major metabolite of PGE1 that has been demonstrated to inhibit ADP-induced platelet aggregation, with an efficacy that is 76.4% of the parent compound, PGE1.[3] These findings establish 13,14-dihydro-PGE1 as a biologically relevant molecule in its own right, making the investigation of its stereoisomers all the more pertinent.

While direct comparative quantitative data for the 15(R) and 15(S) epimers of 13,14-dihydro-PGE1 is limited in the public domain, the pronounced stereoselectivity observed in other prostaglandin analogs strongly suggests that the 15(R) configuration would significantly alter the binding affinity, potency, and efficacy of 13,14-dihydro-PGE1 at its target receptors.

Prostaglandin E Receptor Signaling Pathways

PGE1 and its analogs exert their effects by binding to a family of G-protein coupled receptors known as EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.[4][5][6][7] These receptors are coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses. The specific EP receptor subtype(s) that 13,14-dihydro-PGE1 and its stereoisomers interact with, and the downstream pathways they activate, are crucial for understanding their biological function.

A general overview of the signaling pathways associated with EP receptors is as follows:

-

EP1 Receptor: Coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, which activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

-

EP3 Receptor: Primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]

The stereochemistry at the C-15 position can influence which of these receptors an analog preferentially binds to and how effectively it activates these signaling cascades.

Experimental Protocols

To elucidate the specific role of the 15(R) configuration in 13,14-dihydro-PGE1 activity, a series of well-defined experimental protocols are necessary. These include receptor binding assays, second messenger assays, and functional assays.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki or Kd) of 15(R)- and 15(S)-13,14-dihydro-PGE1 for each of the EP receptor subtypes.

Methodology: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing a single human EP receptor subtype (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, add a constant concentration of a high-affinity radioligand for the specific EP receptor (e.g., [3H]PGE2).

-

Add increasing concentrations of the unlabeled competitor ligands (15(R)-13,14-dihydro-PGE1, 15(S)-13,14-dihydro-PGE1, or a known standard).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Second Messenger Assays

Objective: To measure the effect of 15(R)- and 15(S)-13,14-dihydro-PGE1 on the production of intracellular second messengers (cAMP and Ca2+).

Methodology: cAMP Assay (for EP2, EP3, and EP4 receptors)

-

Cell Culture: Culture cells expressing the EP receptor of interest.

-

Cell Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat cells with varying concentrations of 15(R)- or 15(S)-13,14-dihydro-PGE1.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Methodology: Intracellular Calcium Mobilization Assay (for EP1 receptors)

-

Cell Culture and Dye Loading: Culture cells expressing the EP1 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cell Stimulation and Fluorescence Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add varying concentrations of 15(R)- or 15(S)-13,14-dihydro-PGE1 and monitor the change in fluorescence intensity over time.

-

Data Analysis: Quantify the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion and Future Directions

The stereochemistry of the C-15 hydroxyl group is a well-established determinant of prostaglandin activity. While 13,14-dihydro-PGE1 is known to be biologically active, a comprehensive understanding of how the 15(R) configuration influences its interaction with EP receptors and subsequent signaling is currently lacking. The experimental protocols outlined in this guide provide a framework for systematically investigating the pharmacological profile of 15(R)-13,14-dihydro-PGE1. Such studies are essential for a complete understanding of prostaglandin metabolism and signaling and may reveal novel therapeutic opportunities for synthetic prostaglandin analogs with tailored receptor selectivity and activity profiles. Future research should focus on conducting direct comparative studies of the 15(R) and 15(S) epimers of 13,14-dihydro-PGE1 to fully elucidate the functional consequences of this critical stereochemical modification.

References

- 1. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin E Receptors* | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. The EP1 receptor for prostaglandin E2 promotes the development and progression of malignant murine skin tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for 13,14-dihydro-15(R)-Prostaglandin E1 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 13,14-dihydro-15(R)-Prostaglandin E1 (13,14-dihydro-15(R)-PGE1), a biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1), in neuroscience research models. While direct research on this specific metabolite is emerging, its actions can be largely inferred from studies of its precursor, PGE1, particularly in the context of pain signaling and neuronal sensitization.

Introduction

13,14-dihydro-Prostaglandin E1 is a principal and biologically active metabolite of PGE1.[1][2][3] Unlike its precursors 15-keto-PGE1 and 15-keto-13,14-dihydro-PGE1, it retains significant biological activity, comparable to PGE1 itself.[1] The "(R)" designation at the 15-position hydroxyl group indicates an unnatural configuration, which can be useful for investigating receptor binding and metabolism. In neuroscience, prostaglandins (B1171923) are critical mediators of neuroinflammation and pain. PGE1 has been shown to sensitize sensory neurons and contribute to pain perception through specific signaling pathways. Given that 13,14-dihydro-PGE1 is a stable and active metabolite, it is a valuable tool for studying the sustained effects of PGE1 signaling in various neurological models.

Key Applications in Neuroscience Models

The primary application of 13,14-dihydro-PGE1 and its precursor in neuroscience is in the study of pain mechanisms, specifically in models of neuronal sensitization and hyperalgesia.

-

Model System: Primary culture of trigeminal ganglion (TG) neurons.

-

Application: Investigation of molecular mechanisms of nociceptive sensitization. PGE1 is used to induce neuronal hyperexcitability and mechanical allodynia, providing a model to test potential analgesics.[4][5]

-

Model System: Neuronal somatic cell hybrids (e.g., NCB-20).

-

Application: Studying G-protein coupled receptor signaling in neurons. 13,14-dihydro-PGE1 has been shown to activate adenylate cyclase in these cells, making it a useful tool for dissecting the cAMP signaling pathway.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 13,14-dihydro-PGE1 and its precursor, PGE1.

| Compound | Model System | Parameter | Value | Reference |

| 13,14-dihydro-PGE1 | NCB-20 Neuronal Hybrid Cells | Adenylate Cyclase Activation (Kact) | 668 nM | [6] |

| PGE1 | Trigeminal Ganglion Neurons | Median Effective Dose (ED50) for Ih Facilitation | 29.3 nM | [5] |

| PGE1 | Trigeminal Ganglion Neurons | Maximal Increase of Ih Current (at 100 nM) | 135.3 ± 4.8% | [5] |

| PGE1 | Trigeminal Ganglion Neurons | Membrane Depolarization | ~10 mV | [4] |

| PGE1 | In vivo (Mouse) | Dose for Mechanical Allodynia | 10 - 20 ng (subcutaneous) | [4] |

Table 1: In Vitro and In Vivo Activity of 13,14-dihydro-PGE1 and PGE1.

Signaling Pathways

PGE1 and its active metabolites exert their effects on neurons primarily through E-type prostanoid (EP) receptors, which are G-protein coupled receptors. The most relevant pathway in sensory neurons involves the EP2 receptor, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). This cascade sensitizes Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, leading to neuronal hyperexcitability.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in Primary Trigeminal Ganglion (TG) Neurons

This protocol is adapted from studies on PGE1 and is suitable for investigating the effects of 13,14-dihydro-15(R)-PGE1 on neuronal excitability.[4][5]

Objective: To measure changes in membrane potential and ion channel currents (specifically Ih) in response to 13,14-dihydro-15(R)-PGE1.

Materials:

-

Primary TG neuron culture from mice.

-

Patch-clamp electrophysiology setup.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 K-gluconate, 5 NaCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na3-GTP (pH 7.2).

-

13,14-dihydro-15(R)-PGE1 stock solution (1 mM in DMSO).

Procedure:

-

Prepare serial dilutions of 13,14-dihydro-15(R)-PGE1 in the external solution to achieve final concentrations ranging from 1 nM to 1 µM.

-

Establish a whole-cell patch-clamp recording from a small or medium-sized TG neuron.

-

Current-clamp mode: Record the resting membrane potential. Perfuse the cell with the control external solution, then switch to the solution containing 13,14-dihydro-15(R)-PGE1 and record any changes in membrane potential and action potential firing.

-

Voltage-clamp mode (for Ih): Hold the neuron at -60 mV. Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -130 mV in 10 mV increments) to elicit the Ih current.

-

Record baseline Ih currents in the control solution.

-

Perfuse the cell with the desired concentration of 13,14-dihydro-15(R)-PGE1 for 2-3 minutes and repeat the voltage-step protocol.

-

Analyze the change in current amplitude at each voltage step to determine the potentiation of Ih.

Protocol 2: In Vivo Model of Mechanical Allodynia

This protocol is adapted from PGE1-induced pain behavior studies in mice.[4]

Objective: To assess the ability of 13,14-dihydro-15(R)-PGE1 to induce mechanical hypersensitivity.

Materials:

-

Adult male C57BL/6 mice.

-

Von Frey filaments for assessing mechanical sensitivity.

-

13,14-dihydro-15(R)-PGE1.

-

Sterile saline solution.

Procedure:

-

Acclimatize mice to the testing environment. Place them in individual chambers on a wire mesh floor.

-

Determine the baseline 50% paw withdrawal threshold using the up-down method with von Frey filaments.

-

Prepare a solution of 13,14-dihydro-15(R)-PGE1 in sterile saline at a concentration of 1-2 ng/µL.

-

Inject 10 µL of the solution subcutaneously into the whisker pad or plantar surface of the hind paw.

-

At various time points post-injection (e.g., 30, 60, 90, 120 minutes), re-measure the 50% paw withdrawal threshold.

-

A significant decrease in the withdrawal threshold compared to baseline indicates the development of mechanical allodynia.

References

- 1. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13,14-dihydro-PGE1, an in-vivo metabolite of PGE1, decreases mitotic activity induced by corticosteroid administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Investigating the Effects of 13,14-dihydro-15(R)-Prostaglandin E1 on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a class of lipid compounds derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation and cancer.[1] Prostaglandin (B15479496) E2 (PGE2), in particular, has been extensively studied and is known to promote tumorigenesis by affecting cell proliferation, apoptosis, angiogenesis, and immune surveillance through its interaction with E-type prostanoid (EP) receptors.[2][3]

This document focuses on 13,14-dihydro-15(R)-Prostaglandin E1 , a metabolite of Prostaglandin E1 (PGE1). While research on PGE1 and PGE2 in cancer is abundant, specific data on the effects of this particular metabolite on cancer cell lines is limited.[4] this compound is an analog of the natural PGE1 metabolite, featuring an unnatural 'R' configuration at the C-15 hydroxyl group.[4] This structural difference may lead to altered biological activity, receptor binding, and metabolic stability, making it a compound of interest for cancer research.